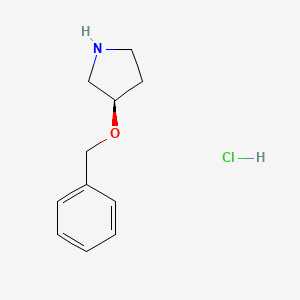

(R)-3-Benzyloxypyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-phenylmethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPRPABXTKKPPY-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581517 | |

| Record name | (3R)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927819-90-7 | |

| Record name | (3R)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Benzyloxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a key structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of pharmacologically active agents.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the benzyloxy group enhances its utility in synthetic chemistry, while the hydrochloride salt form improves its solubility in aqueous media.[1]

| Property | Value | Reference |

| CAS Number | 927819-90-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ClNO | [1][3] |

| Molecular Weight | 213.71 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~180-190 °C (approximate) | [4] |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | [4] |

| Chirality | (R)-enantiomer | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the hydroxyl group of (R)-3-hydroxypyrrolidine as a benzyl ether, followed by the formation of the hydrochloride salt. A representative synthetic workflow is outlined below.

Caption: General Synthesis and Purification Workflow.

Experimental Protocol: Synthesis

A common route to synthesize this compound starts from N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine.[2]

-

Deprotection: N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine is dissolved in isopropanol and heated to 40 °C.

-

Salt Formation: An isopropanol solution of hydrogen chloride is added dropwise over a period of 6 hours.

-

Work-up: Upon completion of the reaction, the mixture is cooled to 23 °C and concentrated to remove the solvent. Ethyl acetate is then added, and the mixture is concentrated again to yield a concentrate of this compound.[2]

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is crucial to achieve high purity for research and development applications. Recrystallization is a standard and effective method.

-

Dissolution: The crude this compound is heated to 40 °C, and isopropanol is added until the oily substance completely dissolves.

-

Crystallization: The solution is gradually cooled to induce crystallization. The addition of a seed crystal can facilitate this process. Hexane is then added to the crystallization solvent mixture, with a typical ratio of isopropanol/ethyl acetate/hexane being 1/71.5/71.5.

-

Isolation: The resulting crystals are collected by filtration under reduced pressure.

-

Washing and Drying: The collected crystals are washed with ethyl acetate and then dried under reduced pressure to yield the purified this compound with a purity of up to 99.8%.[2]

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the protons of the pyrrolidine ring. The chemical shifts and splitting patterns provide detailed structural information. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the pyrrolidine ring carbons, the benzylic carbon, and the aromatic carbons. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the loss of the benzyl group and cleavage of the pyrrolidine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-N stretching of the amine. |

Role in Drug Discovery and Development

This compound serves as a critical chiral building block for the synthesis of a wide array of bioactive molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and stereochemical complexity, which are often essential for potent and selective interaction with biological targets.

Derivatives of this compound have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor antagonists.

Exemplary Signaling Pathway: CXCR4 Antagonism

While this compound itself is not a direct modulator of signaling pathways, it is a precursor for more complex molecules that are. For instance, various pyrrolidine derivatives have been identified as potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[5][6][7] CXCR4 and its ligand, CXCL12, play a crucial role in several physiological and pathological processes, including cancer metastasis, HIV entry into cells, and inflammatory responses.

The diagram below illustrates the canonical signaling pathway initiated by the binding of CXCL12 to CXCR4 and how a hypothetical antagonist, synthesized from a pyrrolidine scaffold, could inhibit this pathway.

Caption: CXCR4 Signaling and Antagonism by a Pyrrolidine Derivative.

The antagonistic action of such pyrrolidine derivatives at the CXCR4 receptor can inhibit downstream signaling cascades, thereby preventing cellular responses like migration and proliferation that are implicated in disease progression. This highlights the importance of chiral building blocks like this compound in the rational design of novel therapeutics.

Conclusion

This compound is a valuable and versatile chiral intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the synthetic accessibility of the pyrrolidine scaffold make it an attractive starting material for the synthesis of complex and potent drug candidates targeting a range of diseases. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important chemical entity.

References

- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 2. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 3. 927819-90-7|this compound|BLD Pharm [bldpharm.com]

- 4. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Benzyloxypyrrolidine Hydrochloride: A Technical Guide for Drug Discovery and Development

CAS Number: 927819-90-7

This in-depth technical guide provides comprehensive information on (R)-3-Benzyloxypyrrolidine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the creation of bioactive molecules.

Chemical Properties and Data

This compound is a stable, crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient intermediate for various synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | 304.7 °C (predicted) |

| Flash Point | 138.1 °C (predicted) |

| Solubility | Soluble in water and polar organic solvents |

Spectral Data:

Predicted ¹H NMR:

-

7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

-

4.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

4.2-4.3 ppm (m, 1H): Proton on the carbon bearing the benzyloxy group (-CH-O-).

-

3.0-3.4 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen atom (-CH₂-N-CH₂-).

-

2.0-2.2 ppm (m, 2H): Remaining protons on the pyrrolidine ring.

Predicted ¹³C NMR:

-

138 ppm: Quaternary carbon of the benzene ring attached to the benzyloxy group.

-

127-129 ppm: Aromatic carbons of the benzyl group.

-

76 ppm: Carbon of the pyrrolidine ring bearing the benzyloxy group.

-

70 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

50-55 ppm: Carbons of the pyrrolidine ring adjacent to the nitrogen atom.

-

30-35 ppm: Remaining carbon of the pyrrolidine ring.

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the loss of the benzyl group (C₇H₇, 91 m/z) or the benzyloxy group (C₇H₇O, 107 m/z), as well as fragmentation of the pyrrolidine ring.

Synthesis and Purification

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine

-

Isopropanol

-

Isopropanolic solution of hydrogen chloride

-

Ethyl acetate

-

Hexane

-

Seed crystal of this compound (optional)

Procedure:

-

Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol and heat the solution to 40°C.

-

Slowly add an isopropanolic solution of hydrogen chloride over a period of 6 hours while maintaining the temperature at 40°C.

-

Upon completion of the reaction, cool the mixture to 23°C.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add ethyl acetate to the residue and concentrate again to obtain a concentrate.

-

Heat the concentrate to 40°C and add isopropanol until the separated oily substance completely dissolves.

-

Gradually cool the solution to induce crystallization. The addition of a seed crystal may facilitate this process.

-

Add hexane to the mixture to further promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.

-

Collect the deposited crystals by filtration under reduced pressure.

-

Wash the wet crystals with ethyl acetate.

-

Dry the crystals under reduced pressure to yield dry this compound.

Purity and Yield: This process can yield the final product with a purity of up to 99.8% and a yield of approximately 82%.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of (R)-3-Benzyloxypyrrolidine HCl.

Applications in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its defined stereochemistry is often essential for the biological activity of the final molecule.

Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

One of the most significant applications of this compound is in the synthesis of DPP-IV inhibitors, a class of drugs used for the treatment of type 2 diabetes. A prominent example is Trelagliptin .

Trelagliptin Synthesis Overview: While the exact industrial synthesis of Trelagliptin using (R)-3-Benzyloxypyrrolidine is proprietary, a plausible synthetic route involves the N-alkylation of the pyrrolidine nitrogen. A related transformation is the synthesis of (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate, an intermediate that could be further elaborated.

Experimental Protocol: Synthesis of (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate

Materials:

-

This compound

-

Ethyl 4-bromobutanoate

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the non-nucleophilic base to liberate the free amine.

-

Add ethyl 4-bromobutanoate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (R)-ethyl 4-(3-(benzyloxy)pyrrolidin-1-yl)butanoate.

Logical Relationship: Role as a Building Block

Caption: Synthetic utility of (R)-3-Benzyloxypyrrolidine HCl as a chiral starting material.

Signaling Pathway of Trelagliptin

Trelagliptin, synthesized using a derivative of (R)-3-Benzyloxypyrrolidine, exerts its therapeutic effect by inhibiting the DPP-IV enzyme. This inhibition leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP, which in turn modulate glucose homeostasis through the PI3K/AKT signaling pathway.[1][2][3]

DPP-IV Inhibition and Downstream Signaling:

Caption: Trelagliptin inhibits DPP-IV, leading to activation of the PI3K/AKT pathway and increased glucose uptake.[1][2][3]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its primary application in the development of DPP-IV inhibitors like Trelagliptin highlights its importance in modern medicinal chemistry. The synthetic protocols and biological pathway information provided in this guide are intended to support researchers in the design and execution of novel drug discovery programs.

References

An In-depth Technical Guide to the Physical Properties of (R)-3-Benzyloxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral organic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, incorporating a pyrrolidine ring, a benzyl ether, and a hydrochloride salt, imparts specific physicochemical properties that are crucial for its application in medicinal chemistry and drug development. The pyrrolidine moiety is a common scaffold in many pharmaceuticals, valued for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties into drug candidates.[2][3] This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Chemical Structure and Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (3R)-3-(Benzyloxy)pyrrolidine hydrochloride, (R)-3-(Phenylmethoxy)pyrrolidine hydrochloride |

| CAS Number | 927819-90-7 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| Chemical Structure |  |

Physical Properties

While specific, experimentally determined quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes the reported qualitative and predicted properties.

| Property | Description |

| Appearance | A solid, with color ranging from white to off-white or light yellow to brown. |

| Melting Point | Data for the (R)-enantiomer is not available. The related (S)-enantiomer is reported to have a melting point of approximately 180-190 °C. It is important to note that enantiomers can have different melting points. |

| Boiling Point | Not reported. As a salt, it is expected to have a high boiling point and may decompose upon heating. |

| Density | Not reported. |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol.[1] The hydrochloride salt form enhances its aqueous solubility compared to the free base. |

| Storage | Should be stored in a well-sealed container in a dry, cool place. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic protons (-CH₂-O-), and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide detailed information about their stereochemical environment.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the benzene ring, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad absorption in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C-O stretch (ether): A strong absorption in the 1050-1150 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) would be a suitable method for the analysis of this salt. The mass spectrum would be expected to show a prominent peak for the protonated molecule [(M+H)⁺] corresponding to the free base, with an m/z value of approximately 178.12.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a key feature in a multitude of biologically active compounds, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[4][5] Derivatives of pyrrolidine have been shown to act as antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory disorders.[4][5]

While specific signaling pathways involving this compound have not been detailed in the available literature, its structural similarity to other biologically active pyrrolidines suggests its potential as a building block for developing novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.[8] This range represents the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure and connectivity of the compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.[9][10][11][12][13] The solution should be clear and free of particulate matter.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[14]

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.[15][16][17]

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.[14][15]

-

Data Acquisition: The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The spectrum is displayed in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.[18][19]

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary, causing the formation of charged droplets that evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and structural characterization of a novel compound like this compound.

Caption: Workflow for Compound Characterization.

Conclusion

This compound is a chiral building block with significant potential in pharmaceutical research. While a complete, experimentally verified dataset of its physical properties is not currently available in the public domain, this guide provides a thorough overview of its known characteristics and the established methodologies for their determination. The provided experimental protocols offer a solid foundation for researchers to fully characterize this and similar compounds in their own laboratories. Further investigation into its biological activities is warranted to explore its potential as a precursor for novel therapeutic agents.

References

- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. depts.washington.edu [depts.washington.edu]

- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. jascoinc.com [jascoinc.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. mt.com [mt.com]

- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Benzyloxypyrrolidine Hydrochloride: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of a benzyloxy group, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its critical role in the drug discovery workflow.

Core Structure and Stereochemistry

This compound is a chiral compound featuring a five-membered nitrogen-containing heterocycle, the pyrrolidine ring.[1] The key structural features include:

-

Pyrrolidine Ring: A saturated heterocyclic amine that provides a rigid and stereochemically defined scaffold.

-

Benzyloxy Group: An ether linkage at the 3-position of the pyrrolidine ring, which enhances both solubility and reactivity.[1]

-

Chiral Center: The carbon atom at the 3-position is a stereocenter, with this specific compound being the (R)-enantiomer. The chirality is crucial as different enantiomers can exhibit distinct pharmacological properties.[1]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically improves its stability and solubility in aqueous solutions compared to the free base.[1]

The chemical structure is systematically named (3R)-3-(benzyloxy)pyrrolidine hydrochloride.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound and its enantiomer, based on available data. It is important to note that some data is derived from commercial supplier information and may not be from peer-reviewed sources.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 927819-90-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |

| Molecular Weight | 213.71 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in polar solvents (water, methanol) | [1] |

Table 2: Purity and Stereochemical Data (from representative sources)

| Parameter | Specification | Notes |

| Purity | ≥95% to >99% | Varies by supplier and grade. |

| Melting Point | Approx. 180 - 190 °C (for (S)-enantiomer) | Data for the (S)-enantiomer; serves as an estimate for the (R)-enantiomer. |

| Chirality | (R)-configuration at the C3 position | The stereochemistry is critical for its application in asymmetric synthesis.[1] |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds. The workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing a chiral building block.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Deprotection of N-Boc-(R)-3-Benzyloxypyrrolidine

This protocol describes a common method for the synthesis of this compound from its N-tert-butoxycarbonyl (Boc) protected precursor.[2]

Materials:

-

N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine

-

Isopropanol (IPA)

-

Hydrogen chloride (HCl) solution in isopropanol

-

Ethyl acetate

-

Hexane

-

Seed crystal of this compound (optional)

Procedure:

-

Reaction Setup: Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine in isopropanol in a suitable reaction vessel.

-

Deprotection: Heat the solution to 40°C. Add the isopropanolic hydrogen chloride solution dropwise over a period of 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to 23°C. Concentrate the reaction mixture under reduced pressure to remove the solvent. Add ethyl acetate and concentrate again to obtain a concentrate.

-

Dissolution: Heat the concentrate to 40°C and add isopropanol until the oily substance of this compound completely dissolves.

-

Crystallization: Gradually cool the solution to induce crystallization. The addition of a seed crystal may be beneficial. Further, add hexane to promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.[2]

-

Isolation and Drying: Filter the deposited crystals under reduced pressure. Wash the wet crystals with ethyl acetate and then dry under reduced pressure to obtain the final product. A yield of 82% and a purity of 99.8% have been reported for this method.[2]

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[1]

4.2.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The proton NMR spectrum would show characteristic signals for the benzylic protons, the protons on the pyrrolidine ring, and the aromatic protons.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

4.2.2. Chromatographic Analysis for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and chiral purity of this compound.

General HPLC Method for Purity Determination:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring of the benzyloxy group absorbs, typically around 254 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Purity:

Determining the enantiomeric excess is critical. This is achieved using a chiral stationary phase (CSP).

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines and related compounds.

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.

-

Method Development: A screening of different CSPs and mobile phase compositions is usually necessary to achieve baseline separation of the (R)- and (S)-enantiomers.

-

Enantiomeric Excess (e.e.) Calculation: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Analytical workflow for the characterization of the compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry and functional groups allow for its incorporation into a variety of molecular scaffolds. The synthetic and analytical methods described in this guide provide a framework for the preparation and quality control of this important intermediate, facilitating its effective use in drug discovery and development programs. The continued application of such chiral building blocks is expected to play a significant role in the creation of novel therapeutics with improved efficacy and safety profiles.

References

The Pivotal Role of (R)-3-Benzyloxypyrrolidine Hydrochloride in the Development of a Potent M3 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxypyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. While not possessing intrinsic biological activity, its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide will delve into the utility of this compound as a key starting material in the synthesis of darifenacin, a potent and selective M3 muscarinic receptor antagonist. We will explore the quantitative biological data of darifenacin, provide detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways and experimental workflows.

From Chiral Precursor to Potent Antagonist: The Synthesis of Darifenacin

The journey from this compound to the clinically significant M3 antagonist, darifenacin, involves a multi-step synthetic pathway. The initial step is the debenzylation of this compound to yield the crucial intermediate, (R)-3-hydroxypyrrolidine. This intermediate then undergoes a series of reactions to build the final darifenacin molecule.

Experimental Protocol: Synthesis of Darifenacin from (R)-3-hydroxypyrrolidine

The following protocol outlines a representative synthesis of darifenacin starting from (R)-3-hydroxypyrrolidine.

Step 1: Tosylation of (R)-3-hydroxypyrrolidine (R)-3-hydroxypyrrolidine hydrochloride is first converted to the free base and then reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane at 0°C to room temperature. This step protects the pyrrolidine nitrogen and converts the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Diphenylacetonitrile The resulting tosylated pyrrolidine is reacted with diphenylacetonitrile in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the C3 position and the formation of (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile.

Step 3: Detosylation The tosyl protecting group is removed from the pyrrolidine nitrogen under acidic conditions, for example, by heating with a mixture of hydrobromic acid and phenol. This step yields (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.

Step 4: N-Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran The secondary amine of the pyrrolidine ring is then alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate in a solvent such as acetonitrile. This reaction introduces the side chain responsible for the high affinity and selectivity of darifenacin.

Step 5: Hydrolysis of the Nitrile The final step involves the partial hydrolysis of the nitrile group to an amide. This is typically achieved using a strong base like potassium hydroxide in a suitable solvent system, such as aqueous tert-butanol, at elevated temperatures. The reaction is carefully controlled to avoid complete hydrolysis to the carboxylic acid. The resulting product is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, which is darifenacin.

Biological Activity of Darifenacin: A Selective M3 Muscarinic Receptor Antagonist

Darifenacin is a potent competitive antagonist of muscarinic acetylcholine receptors, with a marked selectivity for the M3 subtype.[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[2] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.[3] By competitively blocking the M3 receptor, darifenacin inhibits this signaling cascade, resulting in smooth muscle relaxation.[4] This mechanism of action is particularly relevant in the treatment of overactive bladder, where M3 receptors play a key role in detrusor muscle contraction.[4][5]

Quantitative Biological Data

The binding affinity of darifenacin for the five human muscarinic receptor subtypes (M1-M5) has been extensively characterized using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), clearly demonstrate its selectivity for the M3 receptor.

| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |

| Solifenacin | 8.0 | 6.9 | 8.3 | 7.2 | 7.9 |

Table 1: Comparative pKi values of darifenacin and other muscarinic antagonists at human M1-M5 receptors.

Further studies have investigated the binding of darifenacin in human bladder detrusor and mucosa, confirming its high affinity for the M3 receptors present in these tissues.

| Tissue | Ki (nM) |

| Bladder Detrusor | 0.8 |

| Bladder Mucosa | 2.5 |

Table 2: Ki values of darifenacin in human bladder tissues.

Experimental Protocols for Biological Evaluation

1. Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound (e.g., darifenacin) at various concentrations.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-NMS at a concentration close to its Kd), and either the assay buffer (for total binding), the non-specific binding control (atropine), or the test compound at different concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.

-

Materials:

-

Cells expressing the human M3 muscarinic receptor.

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (e.g., darifenacin) at various concentrations.

-

[³H]-myo-inositol.

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Seed the M3 receptor-expressing cells in multi-well plates and label them overnight with [³H]-myo-inositol in an inositol-free medium.

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with different concentrations of the test compound or vehicle for a specific period.

-

Add LiCl to the cells to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.

-

Stimulate the cells with a fixed concentration of the muscarinic agonist (carbachol).

-

Terminate the reaction by adding a stopping solution (e.g., perchloric acid).

-

Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography with Dowex AG1-X8 resin.

-

Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the antagonist concentration and determine the IC50 value.

-

Visualizations

Synthesis Workflow of Darifenacin

Caption: Synthetic pathway from this compound to Darifenacin.

M3 Muscarinic Receptor Signaling Pathway and Inhibition by Darifenacin

Caption: M3 receptor signaling and its inhibition by the competitive antagonist Darifenacin.

Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of Darifenacin via radioligand assay.

Conclusion

This compound serves as a critical chiral building block in the synthesis of darifenacin, a potent and selective M3 muscarinic receptor antagonist. The defined stereochemistry of this precursor is essential for the biological activity of the final product. The high affinity and selectivity of darifenacin for the M3 receptor, as demonstrated by quantitative binding assays, translate into its clinical efficacy for the treatment of overactive bladder. The detailed experimental protocols provided herein for both the synthesis and biological characterization of darifenacin offer a comprehensive guide for researchers in the field of drug discovery and development. The strategic use of chiral building blocks like this compound continues to be a cornerstone in the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. drugs.com [drugs.com]

- 2. A M3 muscarinic receptor coupled to inositol phosphate formation in the rat cochlea? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 5. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

(R)-3-Benzyloxypyrrolidine Hydrochloride: A Chiral Building Block in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it a crucial starting material for the asymmetric synthesis of complex, biologically active molecules. The presence of the benzyloxy group serves as a versatile protecting group for the hydroxyl functionality, allowing for a wide range of chemical transformations at other positions of the pyrrolidine ring. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in pharmaceutical development, with a specific focus on its role as a precursor in the synthesis of the M3 selective muscarinic receptor antagonist, Darifenacin.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.

| Property | Value |

| CAS Number | 927819-90-7 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| Appearance | White to off-white powder or granules[1] |

| Purity | Typically ≥97%[2] |

| Storage | Keep in a cool, dry, and well-ventilated place[1] |

Application in Pharmaceutical Development: Synthesis of Darifenacin

A significant application of this compound is as a precursor for the synthesis of (R)-3-hydroxypyrrolidine, a key intermediate in the production of Darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4] The (R)-enantiomer of 3-hydroxypyrrolidine is crucial for the desired pharmacological activity of Darifenacin.

Synthetic Workflow from this compound to Darifenacin

The overall synthetic strategy involves the deprotection of the benzyl group from this compound to yield (R)-3-hydroxypyrrolidine, followed by a multi-step synthesis to afford Darifenacin.

Caption: Synthetic workflow for Darifenacin.

Experimental Protocols

Deprotection of this compound to (R)-3-Hydroxypyrrolidine

This procedure describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the key intermediate, (R)-3-hydroxypyrrolidine.

Materials:

-

This compound

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve (R)-3-Benzyloxypyrrolidine (free base, obtained by neutralization of the hydrochloride salt) in methanol in a suitable reaction vessel.[5]

-

Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).[5]

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen balloon).[5]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield crude (R)-3-hydroxypyrrolidine.

-

The crude product can be purified by distillation under reduced pressure to obtain pure (R)-3-hydroxypyrrolidine.[5]

Synthesis of Darifenacin from (R)-3-Hydroxypyrrolidine

The following is a representative multi-step synthesis of Darifenacin starting from (R)-3-hydroxypyrrolidine, based on procedures described in the patent literature.

Step 1: Tosylation of (R)-3-hydroxypyrrolidine hydrochloride

-

Suspend (R)-3-hydroxypyrrolidine hydrochloride in anhydrous pyridine.[6]

-

Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-tosyl-3-(R)-hydroxypyrrolidine, can be purified by recrystallization from ethanol.[6]

Step 2: Inversion of Stereochemistry

-

Dissolve 1-tosyl-3-(R)-hydroxypyrrolidine, triphenylphosphine, and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.

-

Hydrolyze the ester using a base (e.g., sodium hydroxide in methanol/water) to yield 1-tosyl-3-(S)-hydroxypyrrolidine.

Alternative to Step 2: Direct Tosylation to 1-tosyl-3-(S)-tosyloxypyrrolidine

-

Dissolve 1-tosyl-3-(R)-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).[6]

-

Add a base (e.g., triethylamine) and cool the mixture to 0 °C.

-

Add a solution of p-toluenesulfonyl chloride in the same solvent dropwise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours.

-

Work up the reaction as described in Step 1 to obtain 1-tosyl-3-(S)-tosyloxypyrrolidine.[6]

Step 3: Alkylation with Diphenylacetonitrile

-

Suspend sodium hydride in anhydrous dimethylformamide (DMF).

-

Add a solution of diphenylacetonitrile in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 1-tosyl-3-(S)-tosyloxypyrrolidine in DMF dropwise.

-

Heat the reaction mixture to 80-90 °C for 4-6 hours.

-

Cool the reaction and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile.

Step 4: Detosylation

-

Reflux a mixture of (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile, phenol, and 48% hydrobromic acid for 4-6 hours.[6]

-

Cool the mixture, dilute with water, and wash with diethyl ether.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to give (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.

Step 5: Hydrolysis of the Nitrile

-

Treat (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile with concentrated sulfuric acid in a suitable solvent (e.g., acetic acid) at elevated temperature (e.g., 100 °C) for 2-4 hours.[6]

-

Cool the reaction mixture and pour it onto ice.

-

Basify with a strong base and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to obtain (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.

Step 6: N-Alkylation to Darifenacin

-

Combine (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, and a base (e.g., potassium carbonate) in a solvent such as acetonitrile.[2]

-

Heat the mixture at reflux for 8-12 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain Darifenacin.[2]

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a typical competitive binding assay to determine the affinity (Ki) of a compound like Darifenacin for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing human muscarinic receptor subtypes (M1-M5)

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

-

Test compound (e.g., Darifenacin) at various concentrations

-

Atropine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of the test compound (Darifenacin) in the assay buffer.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and either the assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: Pharmacology of Darifenacin

In Vitro Binding Affinity

Darifenacin exhibits high affinity and selectivity for the M3 muscarinic receptor subtype. The binding affinities (pKi) for the five human muscarinic receptor subtypes are summarized below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Selectivity vs. M3 |

| M1 | 8.2 ± 0.04[2] | ~6.3 | 8-fold |

| M2 | 7.4 ± 0.1[2] | ~39.8 | 59-fold[7] |

| M3 | 9.1 ± 0.1[2] | ~0.8 | - |

| M4 | 7.3 ± 0.1[2] | ~50.1 | ~63-fold |

| M5 | 8.0 ± 0.1[2] | ~10.0 | 12.5-fold |

Pharmacokinetic Properties

The pharmacokinetic profile of Darifenacin has been extensively studied in humans.

| Parameter | Value |

| Absolute Bioavailability | 15-19%[8][9] |

| Time to Peak Plasma Concentration (Tmax) | ~7 hours (prolonged-release)[8] |

| Plasma Protein Binding | ~98% (primarily to alpha-1-acid glycoprotein)[8][9] |

| Volume of Distribution (Vd) | 165-276 L[8][9] |

| Metabolism | Extensive hepatic metabolism via CYP2D6 and CYP3A4[8] |

| Elimination Half-life (t½) | 14-16 hours (prolonged-release)[8] |

| Excretion | ~60% in feces, ~40% in urine (as metabolites)[10] |

Mechanism of Action and Signaling Pathway

Darifenacin is a competitive antagonist of the muscarinic M3 receptor. In the context of overactive bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, Darifenacin reduces involuntary bladder contractions.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[11][12]

References

- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of Chirality in (R)-3-Benzyloxypyrrolidine Hydrochloride: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different interactions with biological targets, which are themselves chiral. This technical guide provides an in-depth exploration of the role of chirality in the context of (R)-3-Benzyloxypyrrolidine hydrochloride , a valuable chiral building block in medicinal chemistry. We will delve into its synthesis, the significance of its (R)-configuration, and its application in the development of stereochemically defined drugs, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

The Significance of the Pyrrolidine Scaffold and its Chirality

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules such as enzymes and receptors.[2] The introduction of a chiral center, as seen in 3-substituted pyrrolidines, further enhances this structural diversity, enabling the development of highly selective and potent drugs. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[3]

This compound serves as a key intermediate, providing a synthetically versatile scaffold where the (R)-configuration at the 3-position is pre-defined. The benzyloxy group not only influences the molecule's reactivity and solubility but also acts as a protective group for the hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a crucial interaction point or a site for further molecular elaboration.[3]

Synthesis and Chiral Integrity

The enantiopurity of this compound is paramount to its utility. Enantioselective synthesis or chiral resolution are the primary strategies to obtain the desired (R)-enantiomer.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the benzylation of a chiral precursor, N-tert-butoxycarbonyl-(R)-3-hydroxypyrrolidine, followed by the deprotection of the Boc group and salt formation.

Step 1: Benzylation of N-Boc-(R)-3-hydroxypyrrolidine

This step is not explicitly detailed in the provided search results, but a general procedure would involve the reaction of N-Boc-(R)-3-hydroxypyrrolidine with a benzylating agent like benzyl bromide in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (THF).

Step 2: Deprotection and Hydrochloride Salt Formation [4]

-

N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine is dissolved in isopropanol and heated to 40 °C.

-

An isopropanol solution of hydrogen chloride is added dropwise over a period of 6 hours.

-

Upon completion of the reaction, the mixture is cooled to 23 °C and concentrated to remove the solvent.

-

Ethyl acetate is added, and the mixture is concentrated again to yield a concentrate.

-

The concentrate is heated to 40 °C, and isopropanol is added until the separated oily substance of this compound completely dissolves.

-

The solution is gradually cooled, and seed crystals may be added to induce crystallization.

-

Hexane is then added to further promote precipitation. A typical solvent ratio for crystallization is isopropanol/ethyl acetate/hexane = 1/71.5/71.5.

-

The precipitated crystals are collected by filtration under reduced pressure.

-

The wet crystals are washed with ethyl acetate and dried under reduced pressure to afford the final product.

This process has been reported to yield this compound with a purity of 99.8% and a yield of 82%.[4]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

The Role of (R)-Chirality in Biological Activity: The Case of Darifenacin

A prominent example illustrating the importance of the chirality of 3-substituted pyrrolidines is the drug Darifenacin . Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, used for the treatment of overactive bladder.[5][6] The active enantiomer of Darifenacin is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-pyrrolidin-3-yl }-2,2-diphenylacetamide.[7] The pyrrolidine moiety in Darifenacin is derived from a chiral 3-hydroxypyrrolidine precursor, highlighting the direct relevance of the stereochemistry of compounds like this compound. Although Darifenacin itself contains the (S)-configured pyrrolidine, the synthesis often starts from an (R)-configured precursor which undergoes inversion of stereochemistry.

The high affinity and selectivity of Darifenacin for the M3 receptor are critically dependent on the precise three-dimensional arrangement of its constituent parts, including the chiral pyrrolidine ring. This stereoselectivity is a common feature in drug-receptor interactions, where the binding pocket of the receptor is chiral and will preferentially bind one enantiomer over the other.

Quantitative Data: Receptor Binding Affinity of Darifenacin

The selectivity of Darifenacin for the M3 receptor subtype is evident from in vitro binding studies. The following table summarizes the binding affinities of Darifenacin for the five human muscarinic receptor subtypes (M1-M5), presented as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a higher binding affinity.

| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |

| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [8] |

As the data indicates, Darifenacin exhibits the highest affinity for the M3 receptor (pKi = 9.1), with 9- to 74-fold selectivity over the other muscarinic receptor subtypes.[1][8] This selectivity is attributed to the specific stereochemical configuration of the molecule, which allows for optimal interaction with the M3 receptor's binding site. The (R)-enantiomer of Darifenacin is not used therapeutically, underscoring the critical role of the (S)-chirality of the pyrrolidine component for its pharmacological activity.

Signaling Pathway: M3 Muscarinic Receptor Antagonism

Darifenacin exerts its therapeutic effect by blocking the action of acetylcholine at M3 receptors in the smooth muscle of the bladder (the detrusor muscle).[5] In the physiological state, acetylcholine released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction.

Signaling Pathway of M3 Muscarinic Receptor and its Antagonism by Darifenacin

Caption: Darifenacin blocks acetylcholine binding to M3 receptors.

By competitively inhibiting the binding of acetylcholine to M3 receptors, Darifenacin prevents this signaling cascade, leading to relaxation of the detrusor muscle. This reduces the symptoms of overactive bladder, such as urinary urgency and incontinence. The precise fit of the (S)-enantiomer of the pyrrolidine moiety within the M3 receptor is crucial for this antagonistic activity.

Conclusion

The case of this compound and its application in the synthesis of chiral drugs like Darifenacin powerfully illustrates the indispensable role of stereochemistry in modern drug design and development. The (R)-configuration of this building block is a critical feature that enables the synthesis of enantiomerically pure active pharmaceutical ingredients. As demonstrated by the receptor binding data for Darifenacin, the biological activity of a chiral molecule is often confined to a single enantiomer, with stereochemistry dictating the precise interactions with the biological target. For researchers and scientists in the field, a thorough understanding and control of stereochemistry, from the selection of chiral starting materials to the final drug substance, is fundamental to the creation of safer and more effective medicines.

References

- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 4. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goodrx.com [goodrx.com]

- 7. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ics.org [ics.org]

Spectroscopic Characterization of (R)-3-Benzyloxypyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (R)-3-Benzyloxypyrrolidine hydrochloride. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and predictive methodologies to offer a comprehensive theoretical characterization. This information is crucial for the identification, purity assessment, and structural elucidation of this important synthetic intermediate in pharmaceutical research and development.

Chemical Structure and Properties

This compound is a chiral organic compound featuring a pyrrolidine ring substituted at the 3-position with a benzyloxy group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| CAS Number | 927819-90-7 |

| Appearance | Expected to be a white to off-white solid |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound are based on typical values for similar functional groups, including benzylic ethers and pyrrolidinium ions. The hydrochloride salt form will lead to a downfield shift of protons near the protonated nitrogen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |

| Benzylic (OCH₂) | ~4.50 | Singlet | 2H |

| Pyrrolidine H3 | ~4.20 | Multiplet | 1H |

| Pyrrolidine H2, H5 | 3.20 - 3.60 | Multiplet | 4H |

| Pyrrolidine H4 | 2.00 - 2.30 | Multiplet | 2H |

| N-H | 9.0 - 10.0 | Broad Singlet | 2H |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. The predicted chemical shifts for this compound are based on established ranges for carbons in aromatic rings, ethers, and aliphatic amines.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | 127 - 129 |

| O-CH (Pyrrolidine C3) | ~78 |

| O-CH₂ (Benzylic) | ~70 |

| N-CH₂ (Pyrrolidine C2, C5) | ~50 |

| CH₂ (Pyrrolidine C4) | ~30 |

Note: These are predicted broadband proton-decoupled ¹³C NMR chemical shifts.

Predicted Mass Spectrometry Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. For this compound, electrospray ionization (ESI) is a suitable method, which would likely result in the observation of the protonated molecule [M+H]⁺.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 178.12 | [M+H]⁺ (protonated free base) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 86.09 | [C₅H₁₂N]⁺ (pyrrolidinium fragment) |

| 70.06 | [C₄H₈N]⁺ (pyrrolidine ring fragment) |

The fragmentation is expected to be initiated by the cleavage of the benzylic C-O bond, leading to the stable tropylium ion at m/z 91. Fragmentation of the pyrrolidine ring is also anticipated.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is appropriate. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

This comprehensive guide provides a robust theoretical framework for the spectroscopic analysis of this compound. Researchers and scientists can utilize this information for method development, compound identification, and quality control in their drug discovery and development endeavors.

References

(R)-3-Benzyloxypyrrolidine Hydrochloride: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Benzyloxypyrrolidine hydrochloride is a valuable chiral building block extensively utilized in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it an ideal starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 927819-90-7 | [3][4] |

| Molecular Formula | C₁₁H₁₆ClNO | [3] |

| Molecular Weight | 213.71 g/mol | [3] |

| Melting Point | ~180-190 °C (estimate for (S)-enantiomer) | [2] |

| Boiling Point (free base) | 269.2 ± 33.0 °C (predicted) | Not explicitly cited |

| Solubility | Soluble in water, methanol, and ethanol | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the deprotection of N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine.[5] The Boc protecting group is removed under acidic conditions, followed by crystallization to yield the desired hydrochloride salt with high purity and yield.

Experimental Protocol: Synthesis from N-Boc-(R)-3-Benzyloxypyrrolidine

Materials:

-

N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine

-

Isopropanol

-

Isopropanol solution of hydrogen chloride

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-